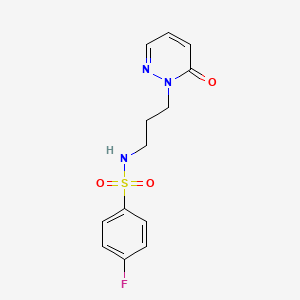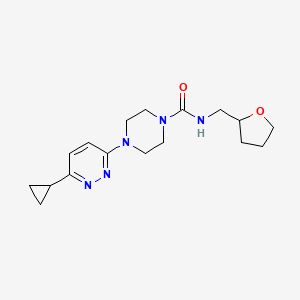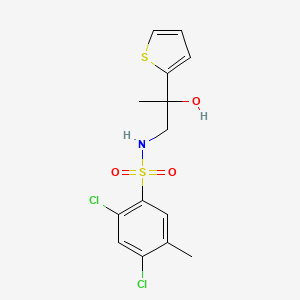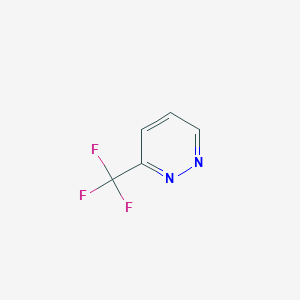![molecular formula C17H14Cl2N4O2S B2525220 2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide CAS No. 391888-12-3](/img/structure/B2525220.png)
2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been a subject of interest due to their potential pharmacological properties. The compound "2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide" is structurally related to several synthesized compounds discussed in the provided papers. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, ring closure with carbon disulfide and potassium hydroxide, and final substitution with electrophiles . Similarly, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods provide a basis for the synthesis of related compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been analyzed using various spectroscopic techniques and computational methods. For example, the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was determined by single-crystal X-ray diffraction, revealing dihedral angles and stabilizing intra- and intermolecular interactions . These analyses are crucial for understanding the stereo-electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the nature of their substituents. The papers describe various reactions, such as the formation of hydrogen bonds and the influence of electronegative chlorine atoms on the reactivity . The substitution patterns on the oxadiazole moiety and the presence of electronegative groups can lead to different biological activities and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The presence of chlorophenoxy groups and the substitution on the oxadiazole moiety can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are essential for understanding the compound's behavior in biological systems .
Scientific Research Applications
Synthesis and Antimicrobial Screening
A study on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4]triazole-3ylSulfanyl]}acetamide derivatives highlighted the significant antimicrobial activities of these compounds, including antibacterial, antifungal, and anti-tuberculosis effects. The inclusion of the 1,2,4-triazole ring system is noted for its broad range of pharmaceutical activities, suggesting potential applications in developing antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Pharmacological Evaluation and Molecular Docking
Research on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has demonstrated these compounds' potential as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. Molecular docking studies have further elucidated their mechanisms of action, offering insights into their pharmacological potentials (Siddiqui et al., 2014).
Anticancer Activities
A study focusing on the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents also suggests their utility in exploring anticancer activities due to the structural versatility and pharmacophoric characteristics of such compounds (Baviskar, Khadabadi, & Deore, 2013).
Vibrational Spectroscopic Analysis
Research on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide explored its vibrational spectroscopic signatures and provided insights into its structural stability and pharmacokinetic properties through in-silico docking studies, suggesting its antiviral activity against specific targets (Jenepha Mary, Pradhan, & James, 2022).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar 1,2,4-triazole derivatives, this compound could be studied for potential medicinal or pharmaceutical applications .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-11-6-7-14(13(19)8-11)25-10-16(24)20-9-15-21-22-17(26)23(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRADSJJIKPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)
![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)




![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
